2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide: is a chemical compound with an intriguing structure. Let’s break it down:
- The quinoxaline core consists of a bicyclic ring system containing two nitrogen atoms.
- The thiazole moiety contributes another heterocyclic ring with a sulfur and a nitrogen atom.
- The acetamide functional group (R-CO-NH₂) is attached to the quinoxaline ring.
This compound’s unique arrangement of heterocycles makes it an interesting subject for study.
Preparation Methods
Synthetic Routes:
Quinoxaline Synthesis:
Thiazole Synthesis:
Final Compound Formation:
Industrial Production:
Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research laboratories can synthesize it using the methods described above.
Chemical Reactions Analysis
Oxidation: The quinoxaline ring can undergo oxidation reactions, yielding various derivatives.
Reduction: Reduction of the carbonyl group in the acetamide can lead to the corresponding alcohol.
Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: These reactions typically involve reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its potential as a bioactive molecule (e.g., antimicrobial or antitumor properties).
Medicine: Exploring its pharmacological effects and potential therapeutic applications.
Industry: Assessing its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the distinctive features of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide compared to these analogs.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C14H12N4O2S |
---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19) |
InChI Key |
IXNKQNMJRRWSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.